

# Stereospecificity of Metconazole: A Technical Deep Dive into Enantiomeric Activity

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## Compound of Interest

Compound Name: (+)-Metconazole

Cat. No.: B1254978

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Metconazole, a broad-spectrum triazole fungicide, plays a critical role in controlling a variety of fungal pathogens in agriculture. As a chiral compound with two stereocenters, metconazole exists as four stereoisomers: (1S, 5R), (1R, 5S), (1S, 5S), and (1R, 5R). Emerging research demonstrates that these enantiomers exhibit significant differences in their biological activity, including fungicidal efficacy and toxicity to non-target organisms. This technical guide synthesizes the current understanding of the stereospecific activity of metconazole enantiomers, providing a comprehensive resource for researchers, scientists, and professionals in drug development and environmental safety.

## Fungicidal and Biological Activity

The antifungal activity of metconazole enantiomers is highly stereoselective, with the (1S, 5R)-isomer consistently demonstrating the most potent fungicidal effects against a range of pathogens. This stereoselectivity is primarily attributed to the differential binding affinity of the enantiomers to the target enzyme, cytochrome P450-dependent 14 $\alpha$ -demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

## In Vitro Fungicidal Activity

The efficacy of individual metconazole stereoisomers has been evaluated against several key fungal pathogens. The (1S, 5R)-enantiomer exhibits significantly higher activity compared to the other isomers and the racemic mixture.

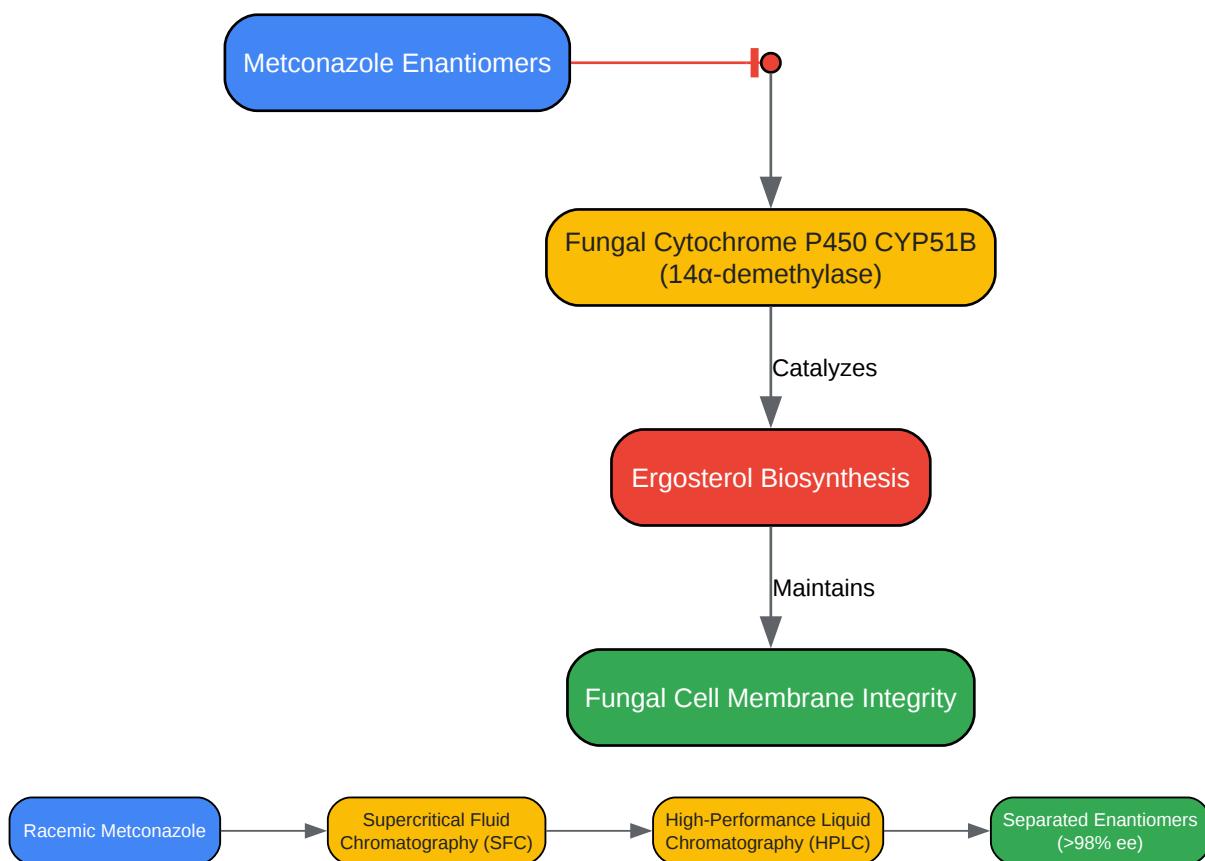
Table 1: Fungicidal Activity of Metconazole Stereoisomers against Various Fungal Pathogens

| Fungal Pathogen             | EC50 (mg/L)                         | Reference           |
|-----------------------------|-------------------------------------|---------------------|
| <b>(1S, 5R)-metconazole</b> |                                     |                     |
| Fusarium graminearum        | 0.05                                | <a href="#">[1]</a> |
| Alternaria triticina        | 0.08                                | <a href="#">[1]</a> |
| Fusarium verticillioides    | Not specified, but highest activity | <a href="#">[2]</a> |
| <b>(1R, 5S)-metconazole</b> |                                     |                     |
| Fusarium graminearum        | 1.17                                | <a href="#">[1]</a> |
| Alternaria triticina        | 0.94                                | <a href="#">[1]</a> |
| Fusarium verticillioides    | Not specified, but lowest activity  | <a href="#">[2]</a> |
| <b>(1S, 5S)-metconazole</b> |                                     |                     |
| Fusarium graminearum        | 0.38                                | <a href="#">[1]</a> |
| Alternaria triticina        | 0.31                                | <a href="#">[1]</a> |
| <b>(1R, 5R)-metconazole</b> |                                     |                     |
| Fusarium graminearum        | 0.76                                | <a href="#">[1]</a> |
| Alternaria triticina        | 0.52                                | <a href="#">[1]</a> |
| <b>Racemic Mixture</b>      |                                     |                     |
| Fusarium graminearum        | 0.23                                | <a href="#">[1]</a> |
| Alternaria triticina        | 0.19                                | <a href="#">[1]</a> |

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

## Mechanism of Action: CYP51B Inhibition

The primary mechanism of action for triazole fungicides like metconazole is the inhibition of the cytochrome P450 enzyme CYP51B, which is essential for ergosterol biosynthesis in fungi. Molecular docking studies have revealed that the (1S, 5R)-metconazole enantiomer exhibits the strongest binding affinity to CYP51B.<sup>[1]</sup> This stronger interaction is attributed to a shorter binding distance and more favorable binding energy compared to the other stereoisomers.<sup>[1]</sup> This enhanced binding directly correlates with its superior fungicidal activity.



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